

# Application Note: Quantification of Sennoside C in Plant Extracts using HPLC-UV

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## Compound of Interest

Compound Name: Sennoside C

Cat. No.: B581121

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## Abstract

This application note details a robust and reliable method for the quantification of **Sennoside C** in plant extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and method validation, ensuring accurate and precise results. This method is crucial for the quality control of raw plant materials and finished herbal products containing Senna species, where **Sennoside C** is a significant bioactive constituent.

## Introduction

Sennosides are a group of anthraquinone glycosides found in plants of the *Senna* genus, which are widely used for their laxative properties. While Sennosides A and B are the most abundant and commonly quantified, other analogues such as **Sennoside C** contribute to the overall therapeutic effect and are important markers for quality assessment. **Sennoside C** is a heterodimer of rhein-8-glucoside and aloe-emodin-8-glucoside.<sup>[1]</sup> Accurate quantification of **Sennoside C** is essential for the standardization of senna extracts and the development of stable and efficacious phytopharmaceutical products. This application note presents a validated HPLC-UV method for the selective determination of **Sennoside C** in complex plant matrices.

## Experimental

## Materials and Reagents

- **Sennoside C** analytical standard ( $\geq 98\%$  purity): Commercially available from suppliers such as Supelco or Sigma-Aldrich.[\[2\]](#)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or ultrapure)
- Phosphoric acid or Acetic acid (analytical grade)
- Plant material: Dried and powdered leaves or pods of Senna species.
- Solid-Phase Extraction (SPE) cartridges: C18 or anion exchange cartridges.

## Instrumentation

A standard HPLC system equipped with:

- Quaternary or Binary Pump
- Autosampler
- Column Oven
- UV/Vis or Photodiode Array (PDA) Detector.[\[3\]](#)

## Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and can be optimized for specific instrumentation and sample matrices.

Parameter	Recommended Condition
HPLC Column	Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 $\mu$ m particle size)[3]
Mobile Phase	A: Water with 0.1% Phosphoric Acid (or Acetic Acid) B: Acetonitrile
Gradient Elution	A time-based gradient can be optimized to ensure separation from other sennosides and matrix components. A suggested starting point is a linear gradient from 10% B to 50% B over 20 minutes.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 - 20 $\mu$ L
Detection Wavelength	A Photodiode Array (PDA) detector is recommended to determine the optimal wavelength for Sennoside C. Based on the UV spectra of related sennosides, a wavelength of 270 nm is a suitable starting point.[3][4] Sennosides typically exhibit another absorption maximum around 340-380 nm.[1][5]

## Protocols

### Standard Solution Preparation

- Stock Standard Solution (e.g., 1000  $\mu$ g/mL): Accurately weigh approximately 10 mg of **Sennoside C** analytical standard and dissolve it in a 10 mL volumetric flask with methanol or a mixture of methanol and water.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 to 100  $\mu$ g/mL. These will be used to construct the calibration curve.

## Sample Preparation

The following protocol outlines a general procedure for the extraction of **Sennoside C** from plant material. The efficiency of the extraction should be evaluated for each specific plant matrix.

### 3.2.1. Extraction from Plant Material

- Accurately weigh about 1 g of finely powdered plant material into a suitable flask.
- Add 25 mL of a 70% methanol in water solution.
- Sonicate the mixture for 30 minutes or perform reflux extraction.
- Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

### 3.2.2. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended)

For complex matrices, an SPE clean-up step can significantly improve the quality of the chromatogram by removing interfering compounds.

- Condition the SPE cartridge: Sequentially wash a C18 SPE cartridge with methanol followed by water.
- Load the sample: Apply the filtered plant extract from step 3.2.1 onto the conditioned cartridge.
- Wash: Wash the cartridge with water to remove polar impurities. A subsequent wash with 1% acetic acid in methanol can be used to selectively elute monocarboxylic sennosides like C and D away from dicarboxylic sennosides A and B.<sup>[5]</sup>
- Elute: Elute the **Sennoside C** fraction with a suitable solvent, such as methanol or a methanol/water mixture.
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC injection.

## Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to ICH guidelines, assessing the following parameters:

Validation Parameter	Description
Specificity/Selectivity	The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the baseline separation of the Sennoside C peak from other components in the plant extract and by comparing the UV spectrum of the peak in the sample to that of the standard.
Linearity	The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Analyze a series of at least five concentrations of the Sennoside C standard. The calibration curve should have a correlation coefficient ( $r^2$ ) of $\geq 0.999$ .
Accuracy	The closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study, where a known amount of Sennoside C standard is spiked into a blank plant matrix and the percentage recovery is calculated. The recovery should be within 98-102%.
Precision	The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

## Limit of Quantification (LOQ)

The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

## Data Presentation

All quantitative results should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	$\leq 2.0$
Theoretical Plates (N)	$> 2000$
RSD of Peak Area	$\leq 2.0\%$

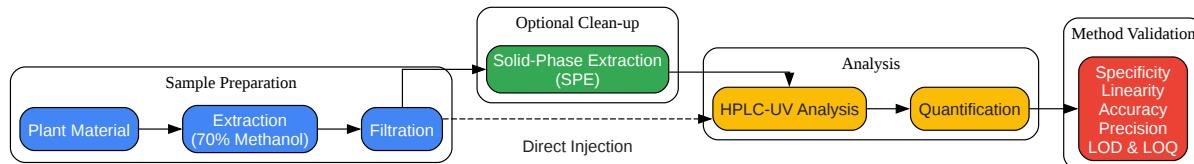
Table 2: Method Validation Summary for **Sennoside C**

Parameter	Result
Linearity ( $r^2$ )	
Range ( $\mu\text{g/mL}$ )	
Accuracy (% Recovery)	
Precision (RSD %)	
LOD ( $\mu\text{g/mL}$ )	
LOQ ( $\mu\text{g/mL}$ )	

Table 3: Quantification of **Sennoside C** in Plant Extracts

Sample ID	Sennoside C Concentration ( $\mu\text{g/g}$ )	% RSD ( $n=3$ )
Sample 1		
Sample 2		
Sample 3		

## Visualizations



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Caption: Experimental workflow for the quantification of **Sennoside C**.

## Conclusion

The HPLC-UV method described in this application note provides a reliable and accurate tool for the quantification of **Sennoside C** in plant extracts. Adherence to the detailed protocols for sample preparation, chromatographic analysis, and method validation will ensure high-quality data for research, development, and quality control purposes in the pharmaceutical and herbal industries. The use of a photodiode array detector is highly recommended to confirm peak purity and to select the optimal detection wavelength for **Sennoside C**, thereby maximizing the sensitivity of the assay.

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- To cite this document: BenchChem. [Application Note: Quantification of Sennoside C in Plant Extracts using HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b581121#quantification-of-sennoside-c-in-plant-extracts-using-hplc-uv>

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